molecular formula C19H14BrClN2O B11566972 2-(4-bromonaphthalen-1-yl)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide

2-(4-bromonaphthalen-1-yl)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide

Cat. No.: B11566972
M. Wt: 401.7 g/mol
InChI Key: RZEMYKOSYWUXQS-WSDLNYQXSA-N
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Description

2-(4-bromonaphthalen-1-yl)-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide is a complex organic compound that features both bromonaphthalene and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide typically involves the condensation of 2-(4-bromonaphthalen-1-yl)acetic acid hydrazide with 3-chlorobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromonaphthalen-1-yl)-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: Produces corresponding oxides.

    Reduction: Yields amines.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-bromonaphthalen-1-yl)-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromonaphthalen-1-yl)-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide is unique due to its specific combination of bromonaphthalene and chlorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H14BrClN2O

Molecular Weight

401.7 g/mol

IUPAC Name

2-(4-bromonaphthalen-1-yl)-N-[(E)-(3-chlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H14BrClN2O/c20-18-9-8-14(16-6-1-2-7-17(16)18)11-19(24)23-22-12-13-4-3-5-15(21)10-13/h1-10,12H,11H2,(H,23,24)/b22-12+

InChI Key

RZEMYKOSYWUXQS-WSDLNYQXSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)N/N=C/C3=CC(=CC=C3)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)NN=CC3=CC(=CC=C3)Cl

Origin of Product

United States

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